An In-depth Technical Guide to 3-Bromothiophen-2-amine: Chemical Properties, Structure, and Applications in Drug Discovery
An In-depth Technical Guide to 3-Bromothiophen-2-amine: Chemical Properties, Structure, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromothiophen-2-amine is a crucial heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique structural and electronic properties, arising from the combination of a thiophene ring, a bromine atom, and an amino group, make it a versatile intermediate for the synthesis of a wide array of complex organic molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 3-Bromothiophen-2-amine, with a particular focus on its role in drug discovery and development.
Chemical Properties and Structure
3-Bromothiophen-2-amine is a substituted thiophene with the molecular formula C₄H₄BrNS. The presence of the electron-donating amino group and the electron-withdrawing bromine atom on the thiophene ring significantly influences its reactivity and physical properties.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 774492-91-0 | [1] |
| Molecular Formula | C₄H₄BrNS | [2] |
| Molecular Weight | 178.05 g/mol | [1] |
| Appearance | No data available | |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | No data available | |
| Storage | Sealed in dry, store in freezer, under -20°C | [1] |
Structural Information
The structure of 3-Bromothiophen-2-amine is characterized by a thiophene ring substituted at the 2-position with an amino group and at the 3-position with a bromine atom.
| Identifier | Value |
| IUPAC Name | 3-bromothiophen-2-amine |
| SMILES | NC1=C(Br)C=CS1 |
| InChI Key | InChIKey=JZJZUEJIVBSRKR-UHFFFAOYSA-N |
Experimental Protocols
Synthesis of 3-Bromothiophen-2-amine
A plausible synthetic pathway starts with the commercially available 3-bromothiophene. The introduction of the amino group at the 2-position can be challenging due to the directing effects of the bromine atom. One potential, though not explicitly detailed in the search results for this specific molecule, is a multi-step process involving nitration followed by reduction.
Step 1: Synthesis of 3-Bromothiophene (Precursor)
A well-established method for the synthesis of 3-bromothiophene involves the debromination of 2,3,5-tribromothiophene.[3][4][5]
Materials:
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2,3,5-tribromothiophene
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Zinc dust
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Acetic acid
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Water
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10% Sodium carbonate solution
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Calcium chloride
Equipment:
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5-L three-necked, round-bottomed flask
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Efficient stirrer
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Reflux condenser
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Dropping funnel
Procedure:
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Equip a 5-L three-necked flask with a stirrer, reflux condenser, and dropping funnel.
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Add 1850 ml of water, 783 g (12.0 moles) of zinc dust, and 700 ml of acetic acid to the flask.
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Heat the mixture to reflux with continuous stirring.
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Remove the heating mantle and add 1283 g (4.00 moles) of 2,3,5-tribromothiophene dropwise at a rate that maintains a gentle reflux. This addition should take approximately 70 minutes.
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After the addition is complete, reapply heat and continue to reflux for 3 hours.
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Arrange the condenser for downward distillation and distill the mixture until no more organic material is collected with the water.
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Separate the heavier organic layer and wash it sequentially with 50 ml of 10% sodium carbonate solution and 100 ml of water.
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Dry the organic layer over calcium chloride.
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Fractionally distill the dried product. Collect the fraction boiling at 159–160°C, which is 3-bromothiophene. The yield is typically in the range of 89–90%.[3]
Step 2: Amination of 3-Bromothiophene (Conceptual)
Direct amination of 3-bromothiophene at the 2-position is not straightforward. A potential route could involve:
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Nitration: Introduction of a nitro group at the 2-position of 3-bromothiophene. This reaction would need to be carefully controlled to achieve the desired regioselectivity.
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Reduction: Reduction of the nitro group to an amino group.
A detailed, validated experimental protocol for this specific transformation was not found in the provided search results. Researchers would need to develop and optimize this procedure based on established methods for the nitration and reduction of thiophene derivatives.
Reactivity and Role in Drug Discovery
The dual functionality of 3-Bromothiophen-2-amine, possessing both a nucleophilic amino group and a bromine atom suitable for cross-coupling reactions, makes it a valuable synthon in medicinal chemistry.
Key Reactions
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N-Functionalization: The amino group can readily undergo acylation, alkylation, and other reactions to introduce a variety of substituents.
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Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is well-suited for Suzuki, Stille, and other palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.[6]
Applications in Kinase Inhibitor Synthesis
Thiophene-based compounds are recognized as important scaffolds for the development of kinase inhibitors.[7] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The thiophene ring can act as a bioisostere of a phenyl ring, offering similar steric properties with different electronic characteristics, which can be advantageous for modulating drug-target interactions.
Derivatives of 3-bromothiophene are utilized in the synthesis of kinase inhibitors. The general strategy involves using the thiophene core as a central scaffold and functionalizing it to achieve high-affinity binding to the ATP-binding site of the target kinase.
The following diagram illustrates a conceptual signaling pathway involving a receptor tyrosine kinase (RTK) and how a thiophene-based inhibitor, potentially synthesized from a 3-bromothiophene derivative, can block its activity.
Caption: Conceptual pathway of kinase inhibition by a thiophene-based drug.
Conclusion
3-Bromothiophen-2-amine is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its unique combination of functional groups allows for diverse chemical modifications, making it an attractive starting material for the synthesis of complex heterocyclic systems. While detailed physical and synthetic data for this specific compound are not extensively documented in readily available literature, its potential as a precursor to novel kinase inhibitors and other therapeutic agents warrants further investigation and methodological development. This guide provides a foundational understanding for researchers and scientists looking to leverage the synthetic potential of 3-Bromothiophen-2-amine in their research endeavors.
